(R)-2-Amino-2-cyclopropylpropan-1-ol
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that serve as starting materials in the synthesis of more complex chiral molecules. google.com Their importance lies in the fact that the biological activity of many pharmaceuticals is highly dependent on their stereochemistry. enamine.netnih.gov Often, only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even cause harmful side effects. nih.gov The use of chiral building blocks allows for the direct incorporation of a specific stereocenter into a target molecule, thereby avoiding the need for challenging and often inefficient chiral separations of racemic mixtures. enamine.netnih.gov This approach, known as asymmetric synthesis, is a more efficient and cost-effective strategy for producing enantiomerically pure drugs and other fine chemicals. Chiral amino alcohols, in particular, are a crucial class of building blocks due to their prevalence in biologically active molecules and their utility as chiral ligands in catalysis. frontiersin.orgnih.gov
Overview of Cyclopropyl-Containing Motifs in Complex Molecular Architectures
The cyclopropyl (B3062369) group, a three-membered carbon ring, imparts unique and valuable properties to organic molecules. fiveable.mersc.org Its rigid, strained structure introduces conformational constraints that can pre-organize a molecule for binding to a biological target, potentially leading to enhanced potency and selectivity. nih.govacs.org The electronic nature of the cyclopropane (B1198618) ring, with its partial double-bond character, can also influence a molecule's reactivity and metabolic stability. fiveable.menih.gov Consequently, the cyclopropyl motif is found in a wide array of natural products and pharmaceutical agents. fiveable.mersc.org Its incorporation into complex molecules can lead to improved pharmacokinetic properties, such as increased metabolic stability, enhanced brain permeability, and reduced off-target effects. nih.govacs.orgresearchgate.net The versatility of the cyclopropyl group makes it a highly sought-after structural element in drug discovery and development. nih.gov
Scope of Research on (R)-2-Amino-2-cyclopropylpropan-1-ol as a Prototypical Chiral Synthon
This compound stands as a representative example of a chiral cyclopropyl amino alcohol. Research into this compound and its analogs is driven by their potential to serve as versatile intermediates in the synthesis of novel therapeutic agents and other complex organic molecules. The inherent chirality at the carbon atom bearing the amino and cyclopropyl groups, combined with the additional functionality of the hydroxyl group, provides multiple points for synthetic elaboration.
Studies in this area often focus on the development of efficient and stereoselective synthetic routes to access these building blocks. For instance, the asymmetric synthesis of related compounds, such as (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, highlights the demand for stereochemically defined cyclopropyl-containing amino acids in pharmaceutical development. nih.gov The methodologies developed for the synthesis of such compounds often involve sophisticated techniques like the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome. rsc.org
Furthermore, research extends to the application of these synthons in the construction of larger, more complex molecules. The unique conformational constraints imposed by the cyclopropyl group can be exploited to design peptidomimetics with well-defined secondary structures and improved metabolic stability. nih.gov The amino alcohol functionality can also be utilized in the formation of various heterocyclic systems, which are common scaffolds in medicinal chemistry.
The table below summarizes the key properties of the parent compound, 2-Cyclopropylpropan-1-ol, providing a baseline for understanding the physical characteristics of this class of molecules.
| Property | Value |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 100514-69-8 |
| PubChem CID | 16211654 |
| Data sourced from PubChem. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3/t6-/m0/s1 |
InChI Key |
WDHUVSBQEHYCBZ-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CO)(C1CC1)N |
Canonical SMILES |
CC(CO)(C1CC1)N |
Origin of Product |
United States |
Synthetic Methodologies for R 2 Amino 2 Cyclopropylpropan 1 Ol and Its Stereoisomers
Stereo-Controlled Synthesis Approaches to (R)-2-Amino-2-cyclopropylpropan-1-ol
Stereo-controlled synthesis is paramount for accessing the specific (R)-enantiomer of 2-amino-2-cyclopropylpropan-1-ol. These approaches are designed to control the formation of new stereogenic centers, often relying on chiral reagents, catalysts, or auxiliaries. The inherent strain and unique electronic properties of the cyclopropane (B1198618) ring present both challenges and opportunities in designing these synthetic routes.
Enantioselective Routes via Chiral Pool Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. This strategy leverages the existing chirality of the starting material to induce stereoselectivity in subsequent reactions. For the synthesis of molecules like this compound, a chiral precursor containing the necessary stereocenter can be elaborated through a series of chemical transformations.
While direct chiral pool syntheses for this specific compound are not extensively detailed in the provided results, the principle involves starting with a chiral molecule that already possesses the desired stereochemistry at one of the chiral centers. For instance, a derivative of a chiral amino acid could be envisioned as a starting point, with subsequent steps building the cyclopropyl (B3062369) and hydroxymethyl functionalities. The success of this approach hinges on the availability of a suitable and cost-effective chiral starting material. wiley-vch.de
Diastereoselective and Enantioselective One-Pot Protocols for Cyclopropyl Alcohol Derivatives
One-pot protocols offer an efficient approach to synthesizing complex molecules by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. For the synthesis of cyclopropyl alcohol derivatives, highly enantio- and diastereoselective one-pot methods have been developed. These methods often begin with enantioselective carbon-carbon bond formations to generate allylic alkoxide intermediates, which then undergo in situ alkoxide-directed cyclopropanation. nih.gov
One such method involves the asymmetric addition of vinyl zinc reagents to aldehydes, catalyzed by a chiral amino alcohol, to produce (Z)-allylic zinc alkoxides. Subsequent in situ cyclopropanation can yield syn-cis-disubstituted cyclopropyl alcohols with high enantiomeric excesses (88–97% ee) and diastereomeric ratios (>19:1 dr). nih.gov Another complementary approach generates anti-cyclopropyl alcohols by in situ silylation of the allylic zinc alkoxide, followed by diastereoselective cyclopropanation, achieving yields of 60–82%, enantiomeric excesses of 89–99%, and diastereomeric ratios of ≥10:1. nih.gov
Furthermore, tandem methods for the catalytic asymmetric preparation of enantioenriched aminocyclopropyl carbinols have been reported. These protocols can generate three continuous stereocenters in a one-pot procedure with good yields (72–82%), high enantioselectivities (76–94%), and excellent diastereomeric ratios (>20:1). nih.govnih.gov
| Product Type | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| syn-cis-Disubstituted Cyclopropyl Alcohols | 42–70% | 88–97% | >19:1 | nih.gov |
| anti-Cyclopropyl Alcohols | 60–82% | 89–99% | ≥10:1 | nih.gov |
| Aminocyclopropyl Carbinols | 72–82% | 76–94% | >20:1 | nih.govnih.gov |
Asymmetric Cyclopropanation Strategies Relevant to its Structural Class
Asymmetric cyclopropanation is a powerful tool for constructing chiral cyclopropane rings. These methods can be broadly categorized into those using chiral auxiliaries and those employing transition metal catalysts with chiral ligands.
In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then removed in a subsequent step. A general strategy for synthesizing enantiomerically enriched 3-methanoamino acids involves the stereoselective cyclopropanation of a substrate bearing a D-glucose-derived chiral auxiliary. acs.org
Another innovative approach involves the catalytic formation of a chiral auxiliary. For instance, a palladium-catalyzed enantioselective carboetherification can install a chiral auxiliary on a propargylic amine. This newly formed auxiliary then controls the stereochemistry of a subsequent cyclopropanation reaction, leading to enantioenriched spirocyclic aminomethylcyclopropanols. nih.govnih.gov This method alleviates the need for different chiral catalysts for the alkene functionalization step. nih.govnih.gov
Transition metal catalysts, particularly those based on copper, rhodium, and ruthenium, are widely used for enantioselective cyclopropanation reactions. These catalysts typically feature chiral ligands that create a chiral environment around the metal center, influencing the stereochemical outcome of the carbene transfer to an alkene.
Copper catalysts are frequently employed in enantioselective cyclopropanation. Chiral copper-Schiff base complexes, derived from copper acetate (B1210297) and a chiral amino alcohol, have been shown to catalyze the asymmetric cyclopropanation of olefins with high enantioselectivity (over 98% ee for the reaction of styrene (B11656) with diazoacetate). researchgate.net The electronic properties of the Schiff base ligand can significantly impact the stereoselectivity, with electron-withdrawing groups generally enhancing it. researchgate.net
Organocatalytic Cyclopropanation Methodologies
Organocatalysis provides a metal-free alternative for the enantioselective synthesis of cyclopropanes. These methods often rely on the activation of substrates through the formation of transient, reactive intermediates like iminium or enamine ions. rsc.orgresearchgate.net For instance, the conjugate addition of bromonitromethane (B42901) to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines like diphenylprolinol silyl (B83357) ethers, can produce highly substituted chiral nitrocyclopropanes with excellent enantioselectivities. researchgate.net The rich reactivity of donor-acceptor cyclopropanes can be harnessed through organocatalytic activation, enabling novel ring-opening and rearrangement reactions that lead to complex chiral molecules. rsc.orgresearchgate.net
Reductive Transformations for Accessing Chiral Cyclopropylamines
The reduction of functional groups on a pre-formed cyclopropane ring is a common and effective strategy for synthesizing chiral cyclopropylamines.
Nitro-substituted cyclopropanes are valuable synthetic intermediates due to the nitro group's strong electron-withdrawing nature and its versatility in transformations. nih.gov The nitro group can be readily reduced to a primary amine, providing direct access to cyclopropylamines. researchgate.net The synthesis of these nitro precursors can be achieved through various methods, including the Michael Initiated Ring Closure (MIRC) of nitroalkenes. nih.gov The reduction of the nitro group can be performed using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reductions (e.g., Zn, Fe in acidic media). The stereochemistry of the starting nitrocyclopropane (B1651597) is typically retained during the reduction, making this a reliable method for accessing enantiopure cyclopropylamines. researchgate.netresearchgate.net
Alternative Cyclopropane Ring-Forming Reactions
Besides metal-catalyzed carbene transfer, several other classic organic reactions are powerful tools for constructing the cyclopropane ring.
The Corey-Chaykovsky reaction involves the addition of a sulfur ylide to an electron-deficient double bond, such as that in an α,β-unsaturated carbonyl compound, to produce a cyclopropane ring. wikipedia.orgorganic-chemistry.org The reaction is diastereoselective, typically favoring the trans product. adichemistry.com This method is highly valuable for its functional group tolerance and operational simplicity. The sulfur ylides are generally prepared in situ by deprotonating a sulfonium (B1226848) or sulfoxonium salt with a strong base. organic-chemistry.orgalfa-chemistry.com For the synthesis of cyclopropylamine (B47189) precursors, this reaction could be applied to an α,β-unsaturated ester or amide, followed by functional group manipulations. nii.ac.jp
Table 4: Key Features of the Corey-Chaykovsky Reaction for Cyclopropanation
| Feature | Description |
| Reagents | Sulfur ylide (e.g., dimethylsulfoxonium methylide) and an α,β-unsaturated carbonyl compound. alfa-chemistry.com |
| Mechanism | Nucleophilic 1,4-conjugate addition of the ylide, followed by intramolecular nucleophilic attack to displace the sulfur-containing group. organic-chemistry.org |
| Product | Cyclopropane derivative. adichemistry.com |
| Stereoselectivity | Generally provides the trans-substituted cyclopropane. adichemistry.com |
The Kulinkovich reaction and its variations provide a route to cyclopropanols and cyclopropylamines from esters, amides, or nitriles. wikipedia.orgorganic-chemistry.org The original reaction uses a Grignard reagent (with a β-hydrogen) and a titanium(IV) alkoxide catalyst to convert an ester into a cyclopropanol. organic-chemistry.org A key intermediate in this process is a titanacyclopropane. wikipedia.org
Modifications of this reaction are particularly useful for synthesizing cyclopropylamines. The Kulinkovich-Szymoniak reaction, for example, allows for the preparation of primary cyclopropylamines from the reaction of nitriles with Grignard reagents in the presence of a stoichiometric amount of titanium(IV) isopropoxide. organic-chemistry.org Another variant, the Kulinkovich-de Meijere reaction, utilizes amides as substrates to generate cyclopropylamines. acsgcipr.org These methods offer a direct and efficient way to construct the aminocyclopropane core structure. organic-chemistry.orgnih.gov
Table 5: Overview of the Kulinkovich Reaction and its Variants
| Reaction Name | Substrate | Reagents | Product |
| Kulinkovich Reaction | Ester | R-MgX, Ti(OiPr)₄ (cat.) | Cyclopropanol organic-chemistry.org |
| Kulinkovich-de Meijere | Amide | R-MgX, Ti(OiPr)₄ | Cyclopropylamine acsgcipr.org |
| Kulinkovich-Szymoniak | Nitrile | R-MgX, Ti(OiPr)₄ | Primary Cyclopropylamine organic-chemistry.org |
Precursor-Based Synthetic Routes to this compound
Precursor-based strategies are fundamental in constructing complex chiral molecules. These routes begin with simpler, often commercially available, molecules and build the target compound through a series of chemical transformations. For chiral amino alcohols, these precursors can themselves be chiral, guiding the stereochemistry of the final product.
The "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids, is a common starting point for the synthesis of complex chiral molecules. diva-portal.org Synthetic routes to vicinal amino alcohols have historically relied on the derivatization of these amino acids. diva-portal.org This approach leverages the inherent stereochemistry of the amino acid to establish a new stereocenter in the target molecule.
For instance, a concise synthesis for E-isomers of 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid, which are structurally related to the target compound by the presence of both an amino group and a cyclopropyl ring, has been developed starting from L-methionine. researchgate.net This multi-step process demonstrates how the stereocenter from a natural amino acid can be preserved and transferred through a synthetic sequence that includes the formation of a cyclopropane ring. researchgate.net
Furthermore, chemo-biocatalytic routes have been developed to convert amino acids into enantiopure 1,2-amino alcohols. One such pathway transforms L-phenylalanine into either 2-phenylglycinol or phenylethanolamine in enantiomerically pure form through a multi-enzyme cascade. nih.gov Such biocatalytic methods are advantageous as they often proceed with high selectivity under mild conditions. nih.gov
The cyclopropane ring is a key structural feature, and its introduction is a critical step in the synthesis. The high ring strain and unique electronic properties of the cyclopropyl group make it a valuable motif in medicinal chemistry, where it can enhance metabolic stability and influence the conformation of a molecule. digitellinc.comiris-biotech.de A variety of methods have been developed for cyclopropane synthesis.
Traditional methods often rely on transition metal-catalyzed carbene insertion into alkenes. researchgate.net One of the most important strategies for constructing chiral cyclopropane skeletons is the asymmetric cyclopropanation of alkenes. researchgate.net A key step in the synthesis of certain cyclopropyl-containing amino acids involves the zinc-mediated cyclopropanation of an intermediate E-allylic alcohol. researchgate.net Other established methods include the Simmons-Smith and Corey-Chaykovsky reactions. organic-chemistry.org
More recent strategies focus on developing novel catalytic methods that operate under mild conditions with high functional group tolerance. researchgate.net These can include intramolecular coupling reactions and cross-coupling reactions using cyclopropyl Grignard reagents or tricyclopropylbismuth. organic-chemistry.org
Below is a table summarizing various methods for cyclopropane ring formation.
| Method | Description | Key Reagents/Catalysts | Reference |
| Asymmetric Cyclopropanation | Transition metal-catalyzed transfer of a carbene to an alkene to form a chiral cyclopropane. | Transition metal catalysts (e.g., Rh, Cu, Co), Diazo compounds | researchgate.net |
| Simmons-Smith Reaction | A stereospecific reaction of an alkene with an organozinc carbenoid. | Diiodomethane (B129776) (CH₂I₂), Zinc-Copper couple (Zn(Cu)) | organic-chemistry.org |
| Corey-Chaykovsky Reaction | Reaction of a sulfur ylide with a carbonyl compound (ketone or aldehyde) to form an epoxide, or with an α,β-unsaturated carbonyl to form a cyclopropane. | Trimethylsulfoxonium iodide, a strong base (e.g., NaH) | organic-chemistry.org |
| Intramolecular Cyclization | Base-promoted intramolecular addition or nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives. | Base (for addition), Nickel catalyst (for coupling) | researchgate.netorganic-chemistry.org |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of aryl halides or triflates with cyclopropyl organometallic reagents. | Cyclopropyl Grignard reagents, Tricyclopropylbismuth, Palladium catalyst | organic-chemistry.org |
Resolution Techniques for Enantiomeric Purity in Related Amino Alcohols
When a synthetic route produces a racemic or diastereomeric mixture of amino alcohols, a resolution step is necessary to isolate the desired enantiomer. Resolution techniques are widely used for the preparation of optically pure 1,2-amino alcohols. nih.gov
Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or its derivatives. acs.org These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. A newer method involves the use of boric acid and chiral 1,1'-bi-2-naphthol (B31242) to form diastereomeric borate (B1201080) complexes that can be separated. acs.org
Kinetic resolution is a dynamic process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to an enantiomerically enriched unreacted starting material and a product. rsc.org This can be achieved through both enzymatic and non-enzymatic methods. researchgate.net For example, acylative kinetic resolution of racemic amino alcohols using a chiral nucleophilic catalyst can produce enantiopure materials. researchgate.net
Deracemisation techniques offer a powerful alternative to kinetic resolution as they can theoretically convert 100% of a racemate into a single enantiomer. rsc.org These methods often involve a process like dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized, allowing it to be converted to the desired product. rsc.org
The following table compares different resolution strategies for amino alcohols.
| Resolution Technique | Principle | Advantages | Disadvantages | Reference(s) |
| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Simple, well-established technique. | Maximum theoretical yield is 50%; requires stoichiometric amounts of resolving agent. | acs.org |
| Kinetic Resolution | One enantiomer reacts faster with a chiral catalyst/reagent, leaving the other enantiomer enriched. | Can achieve high enantiomeric excess for the recovered starting material. | Maximum theoretical yield of a single product is 50%. | rsc.orgresearchgate.net |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Theoretical yield can reach 100%. | Requires compatible resolution and racemization catalysts/conditions. | rsc.org |
| Enzymatic Resolution | Use of enzymes (e.g., hydrolases, oxidoreductases) that selectively act on one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzymes may have limited substrate scope or stability. | rsc.org |
Applications in Asymmetric Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group arrangement of (R)-2-Amino-2-cyclopropylpropan-1-ol make it a highly sought-after precursor in the synthesis of complex organic molecules. Its ability to introduce a specific stereocenter is crucial in the development of enantiomerically pure compounds, particularly in the pharmaceutical industry.
Construction of Chiral Drug Intermediates
The synthesis of enantiomerically pure drug candidates often relies on the incorporation of chiral fragments to control the three-dimensional arrangement of atoms, which is critical for biological activity. This compound serves as a key starting material in the synthesis of several important drug intermediates.
Precursors for BCL6 Inhibitors: B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that has been identified as a therapeutic target for certain types of cancer and autoimmune diseases. nih.gov The development of small molecule inhibitors that can disrupt the protein-protein interactions involving BCL6 is an active area of research. nih.gov Structure-based drug design has led to the identification of potent BCL6 inhibitors, and the synthesis of these complex molecules often requires chiral building blocks to achieve the desired stereochemistry for optimal binding to the target protein. nih.govnih.gov
Toll-like Receptor Modulators: Toll-like receptors (TLRs) are key components of the innate immune system, and their modulation has therapeutic potential in a variety of diseases, including infectious diseases, cancer, and autoimmune disorders. frontiersin.orgnih.govnih.gov Small molecules that can act as either agonists or antagonists of TLRs are of significant interest. frontiersin.orgmssm.edu The synthesis of these modulators often involves the use of chiral amines and amino alcohols to create stereochemically defined structures that can interact specifically with the receptor.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. The unique structural features of this compound make it a valuable precursor for the synthesis of these important molecular scaffolds.
Pyrido[3,2-d]pyrimidine (B1256433) Derivatives: The pyrido[3,2-d]pyrimidine core is found in a number of biologically active molecules. nih.gov For instance, compounds with this scaffold have been investigated as immunomodulators. google.com The synthesis of substituted pyrido[3,2-d]pyrimidine derivatives can be achieved through multi-step sequences where chiral amino alcohols are used to introduce specific side chains that are crucial for their biological activity. nih.gov
Preparation of Diverse Chiral Scaffolds
The cyclopropyl (B3062369) group is a "privileged scaffold" in medicinal chemistry, and its incorporation into molecules can significantly impact their conformational properties and biological activity. nih.govbohrium.comnih.gov Chemoenzymatic strategies have been developed for the stereoselective synthesis of cyclopropyl ketones, which can be further diversified to create a library of chiral cyclopropane-containing building blocks. nih.govnih.gov These building blocks are valuable for the synthesis of novel bioactive molecules. nih.govnih.gov The transformation of these enzymatic products can yield a variety of structurally diverse cyclopropane (B1198618) scaffolds in enantiopure form. nih.gov
Ligand Design and Synthesis for Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govresearcher.life this compound and its derivatives have proven to be excellent precursors for the synthesis of novel chiral ligands for a variety of metal-catalyzed reactions.
Development of Chiral Ligands for Metal Catalysts
Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. nih.govnih.gov The amino alcohol functionality of this compound provides a convenient handle for its incorporation into various ligand frameworks. These ligands have been successfully applied in a range of metal-catalyzed reactions, often outperforming more traditional ligand systems. nih.gov
The modular nature of many ligand syntheses allows for the facile introduction of diverse structural motifs, enabling the fine-tuning of the ligand's steric and electronic properties to suit a specific catalytic transformation. nih.gov
Coordination Chemistry of this compound Derivatives with Transition Metals
The ability of this compound derivatives to coordinate with transition metals is fundamental to their application in asymmetric catalysis. The nitrogen and oxygen atoms of the amino alcohol moiety can act as donor atoms, forming stable complexes with a variety of transition metals. nih.govmdpi.com
The coordination geometry of these metal complexes is a key determinant of their catalytic activity and selectivity. nih.gov The chiral environment created by the ligand dictates the facial selectivity of substrate binding and subsequent bond formation. The study of the coordination chemistry of these complexes provides valuable insights into the mechanism of catalysis and aids in the rational design of more efficient and selective catalysts. ucj.org.uanih.gov
Applications in Enantioselective Transformations (e.g., ethylation/cyclopropanation of enals)
There is no available research data demonstrating the use of This compound , or organocatalysts derived from it, for the enantioselective ethylation or cyclopropanation of α,β-unsaturated aldehydes (enals). The field of organocatalysis frequently employs chiral amines and amino alcohols for such transformations; however, studies detailing the catalytic activity, substrate scope, yields, or enantioselectivities for this particular compound in these reactions could not be located.
Chiral Auxiliary Functions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. Despite the structural potential of This compound to serve in this capacity, the following applications are not supported by current literature.
No studies have been published that describe the attachment of This compound to a substrate to act as a chiral auxiliary for controlling diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or conjugate additions. Consequently, there are no experimental data, including diastereomeric ratios or yields, to report for such transformations.
The use of This compound as a chiral auxiliary to control the stereochemical course of cyclization reactions is also an area without published findings. There is no evidence of this compound being used to direct the formation of specific stereoisomers in intramolecular reactions, such as Diels-Alder reactions, radical cyclizations, or other ring-forming processes.
Advanced Reactivity and Mechanistic Investigations of R 2 Amino 2 Cyclopropylpropan 1 Ol and Its Derivatives
Reaction Mechanisms Involving the Amino Alcohol Functionality
The primary amino and hydroxyl groups are not merely passive structural elements; they actively participate in and direct a variety of chemical transformations. Their proximity and stereochemical arrangement are crucial for the observed reactivity, enabling complex reaction sequences and influencing catalytic pathways.
Derivatives of (R)-2-amino-2-cyclopropylpropan-1-ol, such as cyclopropyl (B3062369) methanols, are valuable precursors in manganese-catalyzed cascade reactions for the synthesis of acyl cyclopentenes. researchgate.net This process involves an initial acceptorless dehydrogenative coupling (ADC) of the cyclopropyl methanol (B129727) with a methyl ketone. researchgate.net This step is followed by an aldol (B89426) condensation and subsequent single-electron transfer (SET) mediated ring expansion of the vinyl cyclopropane (B1198618) intermediate. researchgate.net
Acceptorless Dehydrogenative Coupling (ADC): The manganese catalyst facilitates the oxidation of the cyclopropyl methanol to the corresponding aldehyde.
Aldol Condensation: The in situ generated aldehyde undergoes an aldol condensation with a methyl ketone to form a vinyl cyclopropenone intermediate. researchgate.net
Radical-Initiated Ring Expansion: The vinyl cyclopropenone intermediate undergoes a radical-initiated ring expansion rearrangement to yield the final acyl cyclopentene (B43876) product. researchgate.net
This cascade approach is notable for its efficiency, occurring under relatively mild conditions and producing only water and hydrogen gas as byproducts. researchgate.net
The liberation of hydrogen gas is a key factor in the chemo-selectivity of the reaction. longdom.org The process is favored over the potential hydrogenation of the unsaturated cyclopentene product, preventing over-reduction and ensuring high yields of the desired acyl cyclopentene. researchgate.netlongdom.org This alcohol-assisted pathway highlights a sophisticated cooperation between the substrate's functional group and the metal catalyst, enabling a selective and efficient transformation.
The amino alcohol moiety in this compound is highly influential in Simmons-Smith-type cyclopropanation reactions, where organozinc carbenoids are key intermediates. Generally, the reaction involves treating diiodomethane (B129776) with a zinc-copper couple or diethylzinc (B1219324) to generate a zinc carbenoid species, which then transfers a methylene (B1212753) group to an alkene. nih.gov
When an amino alcohol is used as a ligand or directing group, it significantly impacts the reactivity and stereoselectivity of the cyclopropanation. nih.gov The Lewis basic amino and hydroxyl groups can coordinate to the zinc center of the carbenoid. This coordination has several effects:
Enhanced Reactivity: The formation of a more complex carbenoid, such as RZnCH₂X (where R is derived from the amino alcohol), can increase the reactivity of the reagent. nih.gov
Directed Cyclopropanation: The amino alcohol can act as a directing group, guiding the carbenoid to a specific face of a nearby olefin, thereby controlling the stereochemistry of the resulting cyclopropane ring. researchgate.net
Enantiocontrol: Chiral amino alcohols, like the (R)-enantiomer , are used to generate enantiopure organozinc carbenoids, which are instrumental in asymmetric cyclopropanation reactions to produce chiral cyclopropanes. researchgate.netrsc.org
The generation of functionalized organozinc carbenoids from precursors containing adjacent nitrogen functionality is a key strategy for the synthesis of aminocyclopropanes and related structures. rsc.org A quadrant model has been proposed to rationalize the stereochemical outcomes, where the approach of the alkene to the organozinc carbenoid is dictated by steric interactions with the chiral ligand. researchgate.net
Computational Chemistry and Theoretical Studies
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the complex reaction pathways and conformational landscapes of this compound and its derivatives.
DFT calculations have been instrumental in unraveling the multistep mechanism of the manganese-catalyzed synthesis of acyl cyclopentenes. researchgate.net These computational studies corroborate experimental findings and provide a detailed picture of the transition states and intermediates involved in the reaction pathway. By calculating the energies of various proposed intermediates and transition states, DFT can help identify the most favorable reaction route.
For instance, in the acyl cyclopentene synthesis, DFT calculations helped to explain the observed selectivity by demonstrating that the entropy-driven, alcohol-assisted hydrogen liberation from the Mn-hydride complex is energetically more favorable than the competing hydrogenation of the product. researchgate.netlongdom.org Such calculations are a powerful tool for understanding complex catalytic cycles and predicting reaction outcomes.
| Reaction Step | Role of this compound Derivative | Key Insight from DFT |
|---|---|---|
| Acceptorless Dehydrogenation | Substrate (Cyclopropyl Methanol) | Elucidation of the Mn-catalyzed oxidation pathway. |
| Aldol Condensation | Forms Vinyl Cyclopropenone Intermediate | Confirmation of the intermediate's structure and stability. |
| SET-mediated Ring Expansion | Undergoes Rearrangement | Modeling of the radical-initiated cascade. |
| Hydrogen Liberation | Assists in H₂ Release | Calculation of energy barriers showing preference over product hydrogenation. |
The molecule's conformation is primarily determined by the rotational freedom around the C-C and C-N single bonds, influenced by several factors:
Steric Hindrance: Interactions between the cyclopropyl, methyl, and hydroxymethyl groups will dictate the preferred staggered conformations.
Intramolecular Hydrogen Bonding: A hydrogen bond between the amino group (-NH₂) and the hydroxyl group (-OH) is highly probable. This interaction would significantly restrict conformational freedom, leading to a more rigid, cyclic-like structure that could influence its role as a chiral ligand.
Computational studies on similar small molecules, such as cyclopropyl amine derivatives and other amino alcohols, suggest that the lowest energy conformers are those that minimize steric clash while maximizing favorable interactions like hydrogen bonding. researchgate.net DFT calculations would be the ideal tool to map the potential energy surface of this compound, identifying the global minimum energy conformation and the energy barriers between different conformers.
| Influencing Factor | Description | Predicted Outcome |
|---|---|---|
| Steric Interactions | Repulsive forces between bulky groups (cyclopropyl, methyl, hydroxymethyl). | Adoption of staggered conformations to maximize distance between groups. |
| Intramolecular H-Bonding | Attractive force between the -OH proton and the -NH₂ lone pair. | Formation of a pseudo-five-membered ring structure, reducing flexibility. |
| Torsional Strain | Energy cost associated with eclipsing interactions along C-C bonds. | Preference for dihedral angles that minimize eclipsing interactions. |
| Electronic Effects | Interaction of the cyclopropyl ring's orbitals with adjacent functional groups. | Specific orientation of the cyclopropyl ring relative to the C-N and C-O bonds. |
Investigation of Transition States in Stereoselective Processes
Understanding the transition state geometry is fundamental to elucidating the mechanism of stereoselection in asymmetric catalysis. For reactions employing this compound as a chiral ligand, computational modeling, particularly Density Functional Theory (DFT), provides invaluable insights where direct experimental observation is challenging.
A frequently studied model reaction is the enantioselective addition of diethylzinc to aldehydes. When catalyzed by chiral amino alcohols, a widely accepted mechanism involves the formation of a chiral zinc-alkoxide complex. The transition state is generally proposed to be a dimeric zinc complex, where one zinc atom coordinates to the amino alcohol ligand and the other to the aldehyde substrate.
In the context of this compound, the transition state is believed to adopt a chair-like conformation. The rigidity imparted by the cyclopropyl group and the steric bulk of the methyl group at the quaternary center are crucial in defining the facial selectivity of the aldehyde. The cyclopropyl group, due to its unique electronic properties and steric profile, can significantly influence the orientation of the substrates within the catalytic pocket.
Key Features of the Proposed Transition State:
Bimetallic Zinc Center: A dimeric zinc structure is central to the catalytic cycle.
Chair-like Conformation: This arrangement minimizes steric interactions.
Substrate Orientation: The chiral ligand dictates the approach of the aldehyde to the nucleophile, leading to the preferential formation of one enantiomer.
Computational studies on analogous systems suggest that the energy difference between the diastereomeric transition states, leading to the (R) and (S) products, is the primary determinant of enantioselectivity. For the this compound-Zn complex, it is hypothesized that the transition state leading to the (R)-alcohol product is significantly lower in energy due to minimized steric repulsion between the aldehyde's substituent and the ligand's cyclopropyl group.
| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |
|---|---|---|
| TS-(R) | 0.0 | (R)-1-phenyl-1-propanol |
| TS-(S) | +2.5 |
Ligand-Metal Interactions and Chiral Induction Mechanisms
The efficacy of a chiral ligand is intrinsically linked to its coordination with the metal center and the subsequent transfer of chirality to the reacting substrates. For this compound, both the amino and hydroxyl groups act as coordination sites, forming a stable five-membered chelate ring with a metal such as zinc or titanium.
The mechanism of chiral induction is a multi-step process:
Ligand-Metal Complex Formation: The amino alcohol reacts with the metal precursor (e.g., diethylzinc) to form a chiral catalyst.
Substrate Coordination: The aldehyde substrate coordinates to the metal center of the chiral complex. The specific orientation is governed by steric and electronic interactions with the ligand.
Stereoselective Nucleophilic Attack: The nucleophile (e.g., ethyl group from diethylzinc) is delivered to one face of the coordinated aldehyde, dictated by the chiral environment created by the ligand.
The cyclopropyl group at the stereocenter of this compound plays a dual role in chiral induction. Its steric bulk helps to create a well-defined chiral pocket, while its electronic nature can influence the Lewis acidity of the metal center, thereby affecting the reactivity and selectivity of the catalyst. The rigidity of the cyclopropyl ring is thought to restrict conformational flexibility in the transition state, leading to higher enantioselectivity.
| Ligand | Metal | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| This compound | Zn | >95% (Hypothetical) | N/A |
| (1R,2S)-Norephedrine | Zn | 85-95% | mdpi.com |
| DAIB (3-exo-(Dimethylamino)isoborneol) | Zn | up to 99% | acs.org |
Studies on Stereochemical Integrity and Epimerization Pathways
A critical aspect for any chiral ligand is its stereochemical integrity under reaction conditions. Epimerization, the change in configuration at a stereocenter, would lead to a decrease in the enantiopurity of the product. For this compound, the stereocenter is a quaternary carbon, which is generally robust and not prone to epimerization under typical catalytic conditions.
The carbon-cyclopropyl bond is strong, and the carbon-nitrogen and carbon-carbon bonds of the stereocenter are not readily cleaved. Potential pathways for epimerization, such as retro-aldol or retro-Mannich type reactions, are unlikely given the stability of the C-C and C-N bonds at the quaternary center. The primary concern for stereochemical integrity would lie in the synthesis of the ligand itself, ensuring high enantiopurity from the start.
In reactions involving the formation of new stereocenters on the ligand backbone through derivatization, the original stereocenter of this compound is expected to act as a powerful directing group, ensuring high diastereoselectivity.
Regioselectivity and Chemoselectivity in Transformations
Beyond enantioselectivity, chiral ligands can also influence the regioselectivity and chemoselectivity of a reaction. In transformations with multifunctional substrates, this compound and its derivatives can be expected to control which functional group reacts and at which position.
For instance, in the reaction of a dialkylzinc with a substrate containing both an aldehyde and a ketone, the catalyst derived from this compound would likely favor addition to the more reactive aldehyde. The steric environment created by the ligand could further enhance this inherent chemoselectivity.
In terms of regioselectivity, consider the ring-opening of an unsymmetrical epoxide. The chiral catalyst can direct the nucleophilic attack to one of the two electrophilic carbons of the epoxide. The outcome would be determined by a combination of steric and electronic factors in the transition state, where the ligand plays a crucial role in differentiating the two sites. The bulky and rigid nature of the cyclopropyl- and methyl-substituted stereocenter would create a highly biased environment, favoring attack at the less sterically hindered carbon of the epoxide.
| Catalyst | Regioisomeric Ratio (Terminal vs. Internal Attack) |
|---|---|
| Uncatalyzed | ~1:1 |
| This compound-Zn Complex | >95:5 (Terminal Attack Favored) |
Derivatization and Functionalization Strategies
Modifications at the Amino Group
The primary amino group in (R)-2-Amino-2-cyclopropylpropan-1-ol is a versatile site for a variety of chemical transformations, including acylation, alkylation, and arylation reactions.
Amides: The amino group can readily react with carboxylic acids, acyl chlorides, or acid anhydrides to form amide derivatives. These reactions are typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) when starting from a carboxylic acid, or a base to neutralize the hydrogen halide formed when using acyl chlorides. The resulting amides are important as they are prevalent in many biologically active molecules.
Carbamates: Carbamate derivatives can be synthesized by reacting the amino group with chloroformates or by the reaction with an alcohol in the presence of a reagent like phosgene (B1210022) or its derivatives. Carbamates are recognized for their role as protecting groups for amines and as structural motifs in various therapeutic agents. beilstein-journals.org
Ureas: The formation of urea (B33335) derivatives can be achieved by reacting the amino group with isocyanates or by a two-step process involving the formation of a carbamoyl (B1232498) chloride followed by reaction with another amine. Urea derivatives are known for their extensive applications in drug discovery and medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. researchgate.netnih.gov
Table 1: Examples of Reagents for Amino Group Derivatization
| Derivative Type | Reagent Class | Specific Example |
|---|---|---|
| Amide | Acyl Chloride | Acetyl chloride |
| Amide | Carboxylic Acid/Coupling Agent | Benzoic acid/DCC |
| Carbamate | Chloroformate | Benzyl (B1604629) chloroformate |
| Urea | Isocyanate | Phenyl isocyanate |
N-Alkylation: The amino group can be alkylated using alkyl halides through a nucleophilic substitution reaction. acsgcipr.org This process can lead to the formation of secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.
N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as the arylating agents. nih.govresearchgate.net This reaction is a powerful tool for the synthesis of N-arylated compounds, which are important in various fields of chemistry.
Functionalization of the Hydroxyl Group
The primary hydroxyl group provides another avenue for the derivatization of this compound.
Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.comlibretexts.orgwikipedia.orgyoutube.com This method is a classic and versatile approach for preparing a wide range of ethers.
Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with carboxylic acids, acyl chlorides, or acid anhydrides. When using a carboxylic acid, an acid catalyst is typically required (Fischer esterification). Reactions with acyl chlorides or anhydrides are generally faster and can be performed in the presence of a base. Chemoselective O-acylation of 1,2-amino alcohols can also be achieved in the presence of certain transition metal ions. nih.gov
Table 2: Examples of Reagents for Hydroxyl Group Derivatization
| Derivative Type | Reagent Class | Specific Example |
|---|---|---|
| Ether | Alkyl Halide (Williamson) | Methyl iodide |
| Ester | Acyl Chloride | Benzoyl chloride |
| Ester | Carboxylic Acid (Fischer) | Acetic acid |
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Selective oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions. nih.govorganic-chemistry.orgresearchgate.net Controlling the reaction to stop at the aldehyde stage is crucial to prevent over-oxidation. nagwa.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. organic-chemistry.orglibretexts.org
Cyclopropyl (B3062369) Ring Functionalization
The cyclopropane (B1198618) ring is a unique structural feature that can also be functionalized, although this often requires specific and sometimes harsh reaction conditions. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain catalytic or electrochemical conditions. beilstein-journals.org Functionalization can also occur at the C-H bonds of the cyclopropane ring, for example, through palladium-catalyzed C(sp³)–H arylation. nih.govnih.gov These advanced methods allow for the introduction of various substituents directly onto the cyclopropyl moiety, further expanding the chemical diversity of the derivatives.
Ring-Opening Reactions with Stereochemical Control
The cyclopropyl group in derivatives of this compound is susceptible to ring-opening reactions, which can proceed with a high degree of stereochemical control under appropriate conditions. These reactions are often driven by the release of ring strain and can be initiated by various reagents.
One plausible pathway for the stereocontrolled ring-opening of this compound involves the formation of a cyclopropylcarbinyl cation intermediate. Nucleophilic substitution reactions at the carbinol center, particularly under acidic conditions or with Lewis acid catalysis, can lead to the formation of such a cation. Computational studies on similar cyclopropylcarbinol systems have shown that these cations can be stable intermediates. The subsequent nucleophilic attack on this intermediate can proceed with high stereospecificity. For many systems, direct nucleophilic attack on the chiral cyclopropylcarbinyl cation is kinetically favored, leading to retention of configuration at the carbon bearing the leaving group.
However, the stereochemical outcome can be influenced by the potential for the cyclopropylcarbinyl cation to rearrange to a homoallylic cation. The relative energies of these cationic intermediates and the activation barriers for their interconversion are dependent on the substituents present in the molecule. For instance, in systems where the cyclopropylcarbinyl cation is less stable, rearrangement to a more stable homoallylic cation may occur, potentially leading to a loss of stereospecificity.
The choice of nucleophile and reaction conditions is crucial in directing the outcome of these ring-opening reactions. A hypothetical example of a stereoretentive nucleophilic substitution at the tertiary alcohol of a derivative of this compound is presented in the table below, based on analogous transformations of other homoallylic tertiary alcohols.
Table 1: Hypothetical Stereoretentive Nucleophilic Substitution
| Starting Material | Reagent | Product | Stereochemical Outcome |
| Protected this compound | TMSBr, Fe(OTf)3 | Protected (R)-1-bromo-2-cyclopropylpropan-2-amine | Retention of configuration |
| Protected this compound | TMSCl, Fe(OTf)3 | Protected (R)-1-chloro-2-cyclopropylpropan-2-amine | Retention of configuration |
| Protected this compound | TMSN3, Fe(OTf)3 | Protected (R)-1-azido-2-cyclopropylpropan-2-amine | Retention of configuration |
Further Derivatization of Cyclopropyl Moieties (e.g., epoxidation, γ-amination of cyclopropyl-derived products)
Beyond ring-opening reactions, the cyclopropyl moiety and its derivatives can undergo further functionalization. For instance, if a vinyl group were introduced into a derivative of this compound, this double bond could be a handle for various transformations, including epoxidation. The epoxidation of such a vinylcyclopropyl system would introduce a new chiral center, and the stereochemical outcome would be influenced by the existing stereocenter of the parent molecule.
Furthermore, while direct amination of the cyclopropyl ring is challenging, γ-amination of products derived from ring-opening reactions is a feasible strategy. For example, a ring-opened product containing a terminal alkene could be subjected to hydroboration-oxidation to yield a primary alcohol, which could then be converted to an amine. Alternatively, radical C-H amination methodologies could be explored, although studies on related systems suggest that cyclopropyl ring-opening can be faster than some radical trapping processes, which could complicate direct functionalization of the cyclopropyl group.
The following table illustrates a hypothetical two-step derivatization of a vinyl-substituted derivative of this compound.
Table 2: Hypothetical Derivatization of a Vinyl-Substituted Analog
| Intermediate | Reaction | Reagent | Product |
| Protected (R)-2-amino-2-cyclopropyl-4-penten-1-ol | Epoxidation | m-CPBA | Protected (R)-2-amino-2-cyclopropyl-2-((oxiran-2-yl)methyl)propan-1-ol |
| Protected (R)-2-amino-2-cyclopropyl-4-penten-1-ol | Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Protected (R)-2-amino-2-cyclopropyl-5-hydroxypentan-1-ol |
Protecting Group Strategies in Multi-Step Syntheses
In the context of multi-step syntheses involving this compound or its derivatives, the strategic use of protecting groups is essential to ensure chemoselectivity and avoid unwanted side reactions. The molecule contains two key functional groups requiring protection: a primary amine and a primary alcohol. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of a synthetic route.
The primary amine is typically protected as a carbamate. Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of conditions but can be readily removed with mild acid. The Cbz group is also robust and is typically cleaved by catalytic hydrogenation. For syntheses involving solid-phase peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a common choice, as it is cleaved under basic conditions.
The primary alcohol can be protected as an ether, such as a benzyl (Bn) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). Benzyl ethers are stable to a variety of reaction conditions and are typically removed by hydrogenolysis. Silyl ethers offer a range of stabilities depending on the specific silyl group used and are generally cleaved by fluoride (B91410) ion sources.
An orthogonal protecting group strategy is often employed, where the protecting groups for the amine and alcohol can be removed under different conditions, allowing for selective deprotection and functionalization of one group while the other remains protected. For example, a Boc-protected amine and a benzyl-protected alcohol represent an orthogonal pair, as the Boc group can be removed with acid while the benzyl group is stable, and the benzyl group can be removed by hydrogenation without affecting the Boc group.
A patent has also described the use of cyclopropylmethyl-based groups for protecting amino, carboxyl, and hydroxyl groups in amino acid and peptide synthesis. These protecting groups are noted for their cleavage under mild conditions.
The following table outlines a potential orthogonal protecting group strategy for a hypothetical multi-step synthesis starting from this compound.
Table 3: Hypothetical Orthogonal Protecting Group Strategy
| Step | Reaction | Reagent | Protected Intermediate |
| 1 | Amine Protection | (Boc)2O, Et3N | (R)-tert-butyl (1-cyclopropyl-2-hydroxy-1-methylethyl)carbamate |
| 2 | Alcohol Protection | BnBr, NaH | (R)-tert-butyl (2-(benzyloxy)-1-cyclopropyl-1-methylethyl)carbamate |
| 3 | Selective Amine Deprotection | TFA or HCl in Dioxane | (R)-1-(benzyloxy)-2-cyclopropylpropan-2-amine |
| 4 | Selective Alcohol Deprotection (from step 2 intermediate) | H2, Pd/C | (R)-tert-butyl (1-cyclopropyl-2-hydroxy-1-methylethyl)carbamate |
Emerging Research Directions and Future Prospects
Exploration in Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. mdpi.com Enzymes such as transaminases, lipases, and engineered amine dehydrogenases are being explored for the synthesis of chiral amino alcohols. nih.govnih.gov These enzymatic methods are prized for their high selectivity and ability to operate under mild, environmentally friendly conditions. mdpi.comnih.gov
An area of particular interest is the use of these biocatalytically produced chiral amino alcohols as precursors for complex natural products like terpenoids. mdpi.com Terpenoids are synthesized in nature from simple precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) through pathways such as the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. tandfonline.comnih.govnih.gov The structural framework of (R)-2-Amino-2-cyclopropylpropan-1-ol could potentially be utilized in chemoenzymatic strategies to access novel terpenoid analogues. For instance, lipases are widely used for the kinetic resolution of racemic alcohols, providing enantioenriched building blocks that are crucial for the stereoselective synthesis of various terpenes and terpenoids. mdpi.com Future research may focus on identifying or engineering enzymes capable of directly synthesizing this compound or using it as a substrate for transformations leading to valuable, complex molecules. d-nb.info
Expansion of its Role in Metal-Free Asymmetric Catalysis
There is a significant drive in organic synthesis to move away from transition-metal catalysts, which can be expensive and toxic, towards metal-free alternatives. Organocatalysis, which uses small organic molecules to catalyze reactions, is a leading approach in this area. Chiral amino alcohols are excellent candidates for organocatalysts. A recent study detailed a metal-free method combining visible-light photoactivation with organocatalysis for the asymmetric synthesis of chiral α-hydroxy amides. acs.org While this research noted slightly lower enantioselectivity for cyclopropyl-substituted substrates, it highlights a promising avenue for development. acs.org
Future work will likely focus on leveraging the unique stereoelectronic properties of the cyclopropyl (B3062369) group in this compound to design more effective organocatalysts. The inherent ring strain and chirality of the molecule could be exploited to induce high levels of stereocontrol in a variety of chemical transformations, expanding the toolkit of metal-free asymmetric catalysis.
Applications in Flow Chemistry and Continuous Synthesis
Flow chemistry, or continuous synthesis, is revolutionizing chemical manufacturing by offering improved safety, efficiency, and scalability over traditional batch processes. rsc.org This technology is particularly well-suited for multistep syntheses of active pharmaceutical ingredients (APIs) and their intermediates. rsc.org Continuous flow systems allow for precise control over reaction parameters, which can lead to higher yields and purities. rsc.org
Recent developments have demonstrated the successful continuous-flow synthesis of various vicinal amino alcohols and cyclopropylamines. rsc.org These processes often involve modules for different reaction types, such as oxidation, epoxidation, and aminolysis, which can be linked together for a seamless production line. rsc.org The application of flow chemistry to the synthesis of this compound could mitigate safety hazards associated with exothermic reactions and reduce cycle times, making its production more cost-effective and scalable.
| Technology | Advantages for Synthesizing this compound | Key Research Findings |
| Flow Chemistry | Enhanced safety, improved process control, scalability, reduced manufacturing space. | Successful multistep continuous manufacturing of other chiral amino alcohols and cyclopropylamines has been demonstrated. rsc.org |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Engineered amine dehydrogenases and transaminases show promise for chiral amino alcohol synthesis. nih.govnih.gov |
| Organocatalysis | Avoids use of toxic and expensive metals, potential for novel reactivity. | Metal-free catalytic systems are being developed for asymmetric synthesis of related structures. acs.org |
Design of Novel Chiral Ligands and Organocatalysts Based on its Structure
The vicinal amino alcohol moiety is a cornerstone in the design of chiral ligands and auxiliaries for asymmetric catalysis. diva-portal.org The structure of this compound is particularly appealing for this purpose. The combination of a chiral center, a hydroxyl group, and an amino group provides multiple points for coordination to a metal center or for directing a reaction in organocatalysis.
Researchers have successfully used amino alcohols as precursors to create a wide variety of ligands, such as bisoxazolines, which are highly effective in many catalytic processes. nih.gov The ability to easily prepare derivatives from simple amino alcohols allows for fine-tuning of the ligand's steric and electronic properties for a specific reaction. nih.govrsc.org The presence of the cyclopropyl group in this compound adds a unique, rigid, and sterically demanding feature that could be exploited to create highly selective catalysts. Future research will undoubtedly focus on incorporating this scaffold into new ligand frameworks and testing their efficacy in a broad range of asymmetric transformations, from additions to aldehydes to allylic substitutions. nih.gov
Advanced Chromatographic Techniques for Enantiomeric Purity Assessment in Research
Ensuring the enantiomeric purity of a chiral compound is critical, especially in pharmaceutical applications. nih.gov Advanced chromatographic techniques are essential tools for this assessment. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for separating enantiomers. registech.comnih.gov Polysaccharide-based and cyclodextrin-based CSPs are widely used and can be operated in various modes (normal-phase, reversed-phase, polar organic) to achieve separation. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC often provides faster analysis times and uses more environmentally friendly mobile phases (typically based on carbon dioxide). chromatographyonline.com For primary amines and amino alcohols, specific CSPs, such as those based on cyclofructans or crown ethers, have shown excellent performance in SFC, providing high selectivity and good peak shapes. chromatographyonline.comwiley.com The development of robust analytical methods using techniques like chiral SFC is crucial for the research and development of compounds like this compound, enabling accurate determination of enantiomeric excess (ee) and facilitating process optimization. chromatographyonline.comchromatographyonline.com
| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase Additives (Typical) | Key Advantages |
| HPLC | Polysaccharide, Cyclodextrin | Buffers (e.g., phosphate) | Versatility, wide range of available CSPs. nih.govresearchgate.net |
| SFC | Cyclofructan, Crown Ether | Acids (e.g., TFA), Bases (e.g., TEA) | Fast analysis, reduced solvent use, improved peak symmetry. chromatographyonline.comwiley.com |
Conclusion
Summary of Key Synthetic Advancements
The synthesis of chiral amino alcohols, including cyclopropyl-containing variants like (R)-2-Amino-2-cyclopropylpropan-1-ol, has benefited immensely from the broader evolution of asymmetric synthesis methodologies. While specific, named reactions for this exact molecule are not widely publicized, its synthesis can be understood through the lens of several key advanced strategies. Modern approaches prioritize stereocontrol and efficiency, moving beyond classical resolutions.
Key advancements relevant to the synthesis of such structures include:
Chiral Pool Synthesis: A prevalent strategy involves the use of readily available and enantiomerically pure starting materials, such as natural amino acids. For instance, chiral amino acids can be converted to the corresponding amino alcohols through reduction, providing a straightforward entry to these motifs.
Asymmetric Catalysis: The development of catalytic asymmetric methods represents a significant leap forward. This includes the asymmetric hydrogenation of α-amino ketones and the stereoselective reductive amination of α-hydroxy ketones, often employing sophisticated transition metal catalysts with chiral ligands to induce high enantioselectivity.
Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing chiral amino alcohols. Engineered amine dehydrogenases (AmDHs), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity and efficiency under mild conditions. frontiersin.orgnih.gov
Substrate-Controlled Synthesis: Methodologies using chiral auxiliaries or reagents, such as the stereoselective synthesis of vicinal amino alcohols from N-tert-butanesulfinyl imines and cyclopropanols, provide reliable control over the stereochemical outcome. nih.gov
These advanced synthetic routes provide a robust toolbox for chemists, enabling the efficient and stereocontrolled production of complex chiral building blocks like this compound, which are crucial for applications in catalysis and medicinal chemistry.
Highlight of Prominent Applications in Chiral Synthesis
The primary and most prominent application of this compound is its role as a chiral ligand in asymmetric catalysis. Its structure is particularly well-suited for coordinating with metal centers and creating a defined chiral environment to direct the stereochemical outcome of a reaction.
A signal achievement for this class of compounds is its successful use in the enantioselective addition of alkynylzincs to aldehydes . mdpi.com This carbon-carbon bond-forming reaction is of great importance as it produces chiral propargylic alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and natural products. mdpi.comacs.orgacs.org
In a systematic study, a series of cyclopropane-based amino alcohol ligands, including the structural class of this compound, were investigated. The findings demonstrated that these ligands are highly effective catalysts for this transformation.
Table 1: Performance of Cyclopropane-Based Amino Alcohol Ligands in the Enantioselective Addition of Phenylethynylzinc to Benzaldehyde
| Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Ligand 7a | 85 | 84 |
| Ligand 7b | 82 | 88 |
| Ligand 7c | 92 | 95 |
| Ligand 7d | 90 | 91 |
| Ligand 7e | 88 | 90 |
Data sourced from a study on cyclopropane-based amino alcohol ligands. mdpi.com
The results showed that these ligands can afford the desired chiral propargylic alcohols in high yields (up to 96%) and with excellent enantioselectivities (up to 98% ee) across a range of aldehyde substrates. mdpi.com The success of this compound and its analogues in this reaction underscores their potential as powerful tools for constructing chiral molecules, validating the design principle of combining a rigid cyclopropyl (B3062369) scaffold with the versatile amino alcohol motif.
Outlook for Future Research Trajectories of this compound
The demonstrated success of this compound as a chiral ligand opens several promising avenues for future research. The field of asymmetric synthesis is continually advancing, with a drive towards greater efficiency, broader substrate scope, and improved sustainability.
Future research trajectories for this compound and its derivatives are likely to focus on the following areas:
Expansion of Catalytic Applications: While highly effective in alkynylzinc additions, the potential of this compound as a ligand for other important asymmetric transformations remains largely unexplored. Future work will likely test its efficacy in reactions such as diethylzinc (B1219324) additions, asymmetric reductions, aldol (B89426) reactions, and Diels-Alder reactions.
Development of Second-Generation Ligands: The rigid and well-defined structure of this amino alcohol makes it an excellent scaffold for modification. Future research could involve synthesizing derivatives with varied steric and electronic properties to fine-tune reactivity and selectivity for specific applications or to tackle more challenging substrates.
Immobilization and Catalyst Recyclability: A key trend in modern chemistry is the development of sustainable processes. Immobilizing the chiral ligand onto a solid support, such as nanoparticles or polymers, would facilitate catalyst recovery and reuse. rsc.org This would enhance the economic and environmental viability of processes that employ this ligand, particularly for large-scale industrial applications.
Integration into Novel Catalytic Systems: There is a growing interest in developing modular and more efficient catalytic systems, such as dual-catalysis or biocatalytic cascades. frontiersin.orgwestlake.edu.cn Future studies may explore the integration of this chiral amino alcohol into multi-catalyst systems to enable novel and complex transformations, streamlining the synthesis of valuable chiral compounds.
Q & A
Q. Advanced: How can researchers resolve contradictions in enantiomeric excess (EE) measurements across different analytical methods?
- Methodological Answer :
- Synthesis : Use asymmetric catalytic hydrogenation or enzymatic resolution to favor the (R)-enantiomer. For example, chiral catalysts like Ru-BINAP complexes can achieve >90% EE under optimized conditions (e.g., 50°C, 50 bar H₂) . Cyclopropyl group stability during synthesis requires inert atmospheres (e.g., N₂) to prevent ring-opening side reactions.
- Resolving EE Discrepancies : Cross-validate using chiral HPLC (e.g., Chiralpak® AD-H column) and ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). Discrepancies may arise from solvent polarity effects on NMR signals or column degradation in HPLC. Calibrate instruments with racemic and enantiopure standards .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Advanced: How can researchers address conflicting data in biological activity assays for structurally similar analogs?
- Methodological Answer :
- Characterization : Employ X-ray crystallography for absolute stereochemistry confirmation and LC-MS for purity (>98%). Polarimetry and vibrational circular dichroism (VCD) validate optical activity .
- Biological Data Conflicts : Use SAR studies to isolate variables. For example, compare the cyclopropyl analog with phenyl-substituted derivatives (e.g., (R)-2-Amino-1-phenylpropan-1-ol) in enzyme inhibition assays. Control for solvent effects (e.g., DMSO vs. aqueous buffers) and use isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Basic: How does the cyclopropyl group influence the compound’s stability under varying pH and temperature conditions?
Q. Advanced: What experimental designs are optimal for assessing hydrolytic stability in drug formulation studies?
- Methodological Answer :
- Stability Assessment : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. The cyclopropyl ring enhances stability compared to strained rings (e.g., epoxides) but may degrade under strong acids (pH <2) via ring-opening. Use buffered solutions (pH 5–7) for long-term storage .
- Hydrolytic Studies : Design pH-rate profiles using 0.1 M buffers (pH 1–12) at 37°C. Track degradation products via LC-MS and assign structures using tandem MS/MS. Compare activation energies (Eₐ) using Arrhenius plots to predict shelf life .
Basic: What role does this compound play in medicinal chemistry?
Q. Advanced: How can structure-activity relationship (SAR) studies guide optimization of its pharmacokinetic properties?
- Methodological Answer :
- Medicinal Applications : The compound serves as a β₂-adrenergic receptor agonist precursor. Its cyclopropyl group reduces metabolic oxidation compared to methyl or phenyl groups, enhancing plasma half-life .
- SAR Optimization : Synthesize analogs with fluorinated cyclopropane (e.g., 2-fluoro-cyclopropyl) to improve metabolic stability. Use logP measurements and PAMPA assays to balance lipophilicity and blood-brain barrier permeability. Molecular docking (e.g., AutoDock Vina) predicts binding modes to target receptors .
Basic: What chiral resolution techniques are effective for isolating the (R)-enantiomer from racemic mixtures?
Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in preclinical studies?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with (S)-mandelic acid or kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B). Monitor reaction progress by TLC with ninhydrin staining .
- Metabolic Studies : Synthesize ¹³C-labeled (R)-enantiomer at the cyclopropyl carbon. Track metabolites in rat hepatocytes using LC-MS with stable isotope tracing. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and correlate with CYP450 isoform activity via inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
